molecular formula C16H16N2O4S B2695605 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline CAS No. 433241-24-8

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Cat. No.: B2695605
CAS No.: 433241-24-8
M. Wt: 332.37
InChI Key: BSMMZTPJZDFLOQ-UHFFFAOYSA-N
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Description

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a synthetic small molecule that incorporates both indoline and sulfonamide functional groups, making it a compound of significant interest in medicinal chemistry and drug discovery research. The indoline scaffold is a privileged structure in pharmacology, known for its presence in compounds with a wide range of biological activities . Sulfonamide derivatives are a key class of bioactive molecules with a well-documented history of applications, including as antimicrobial, anti-inflammatory, and anticancer agents, as well as enzyme inhibitors . This compound is primarily valued as a chemical building block or intermediate for the design and synthesis of novel molecules. Researchers can utilize its structure to develop new chemical entities for screening against various biological targets. The structural motifs present in this compound suggest potential for exploration in several research areas. Indoline-based compounds have been investigated as multitarget drugs, for instance, showing promise as dual inhibitors of pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Furthermore, indole and sulfonamide hybrids are actively studied for their potential anticancer properties, with research focusing on their ability to target key pathways involved in cell proliferation . For Research Use Only (RUO). This product is intended for laboratory research and development purposes. It is not intended for use in humans, as a diagnostic agent, or for any therapeutic applications. Handling should only be performed by qualified professionals.

Properties

IUPAC Name

1-(2,4-dimethyl-5-nitrophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-9-12(2)16(10-15(11)18(19)20)23(21,22)17-8-7-13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMMZTPJZDFLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline typically involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride with indoline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide group participates in nucleophilic displacement reactions. In aprotic solvents like dichloroethane (DCE) at elevated temperatures (90°C), the sulfonyl oxygen or nitrogen can act as a leaving group when reacted with electrophiles such as acyl or sulfonyl chlorides . For example:

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline+R-XDCE, 90°CR-substituted product+HX\text{this compound} + \text{R-X} \xrightarrow{\text{DCE, 90°C}} \text{R-substituted product} + \text{HX}

Key Reagents : Acyl chlorides (e.g., acetyl chloride), sulfonyl chlorides (e.g., tosyl chloride) .

Oxidation of the Indoline Moiety

The indoline ring can undergo oxidation to form indole derivatives. This is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or transition-metal catalysts under acidic conditions . The reaction proceeds via electron transfer mechanisms, converting the saturated indoline ring to an aromatic indole system:

IndolineKMnO4/H+Indole+H2O\text{Indoline} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Indole} + \text{H}_2\text{O}

Byproducts : Water and reduced manganese species (e.g., MnO₂) .

Reduction of the Nitro Group

The nitro group at the 5-position of the aromatic ring can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like sodium borohydride (NaBH₄) . This modification significantly alters the compound’s electronic properties and biological activity:

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Conditions : Ethanol or THF at 25–60°C .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for NAS. Halogens or alkoxy groups can replace the nitro group under basic conditions :

-NO2+NuBase-Nu+NO2\text{-NO}_2 + \text{Nu}^- \xrightarrow{\text{Base}} \text{-Nu} + \text{NO}_2^-

Example Nucleophiles : Hydroxide (OH⁻), amines (NH₃) .

Acid-Base Reactions

The sulfonamide’s NH group exhibits weak acidity (pKa ~10–12) and can be deprotonated by strong bases (e.g., NaOH), forming a resonance-stabilized anion :

R-SO2-NH-+OHR-SO2-N+H2O\text{R-SO}_2\text{-NH-} + \text{OH}^- \rightarrow \text{R-SO}_2\text{-N}^- + \text{H}_2\text{O}

Applications : Anionic intermediates facilitate further alkylation or acylation .

Rearrangement Reactions

Under Lewis acid catalysis (e.g., ZnCl₂), the compound may undergo Smiles-like rearrangements, transferring substituents between sulfur and adjacent atoms :

R-SO2-NZnCl2O-SO2-R’+Byproducts\text{R-SO}_2\text{-N} \xrightarrow{\text{ZnCl}_2} \text{O-SO}_2\text{-R'} + \text{Byproducts}

Mechanism : Proposed to involve single-electron transfer (SET) or interrupted Pummerer pathways .

Table 2: Comparative Reactivity of Substituents

Functional GroupReactivity TrendInfluence on Compound Behavior
Nitro (-NO₂)High electron-withdrawing, activates NASEnhances electrophilic substitution
Sulfonyl (-SO₂)Moderately electron-withdrawingStabilizes anions, facilitates nucleophilic attacks
IndolineEasily oxidized to indoleAlters aromaticity and π-π interactions

Key Insights:

  • The nitro group’s electron-withdrawing nature directs substitution to the 5-position of the aromatic ring .

  • The sulfonyl bridge enhances thermal stability, enabling reactions at high temperatures (e.g., 90°C in DCE) .

  • Reduction of the nitro group to an amine broadens pharmacological potential, as seen in analogs with enhanced bioactivity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including those similar to 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, as promising anticancer agents. Indole-based compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, modifications at the indole ring have been linked to enhanced potency against sensitive human cancer cell lines, with some derivatives exhibiting sub-micromolar activity against tumor proliferation inhibitors (TPI) .

Antiviral Properties

The compound's sulfonamide group positions it as a potential candidate for antiviral drug development. Indolylarylsulfones, structurally related to this compound, have been identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds demonstrated significant inhibitory activity with reduced cytotoxicity, making them suitable for further optimization in antiviral therapies .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Compounds featuring similar sulfonamide functionalities have shown effectiveness against various bacterial strains. The incorporation of different substituents on the indole scaffold has been linked to enhanced antimicrobial activity, suggesting that this compound could be explored for similar applications .

Synthesis of Bioactive Compounds

The versatility of this compound as a building block for synthesizing complex bioactive molecules has been noted. Its sulfonyl moiety allows for various chemical transformations that can lead to the synthesis of new pharmacologically active compounds. For example, reactions involving this compound can yield derivatives with enhanced biological activities through modifications at the indole or nitrophenyl positions .

Functionalization Strategies

The compound's structure facilitates functionalization that can lead to diverse derivatives with tailored properties. The introduction of different substituents can modify its pharmacokinetic profile and biological activity. This adaptability makes it a valuable scaffold in drug design and development processes .

Case Study: Anticancer Indole Derivatives

A study focusing on the structure-activity relationship (SAR) of indole derivatives revealed that specific modifications at the 3rd position of the indole ring significantly influenced their anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Case Study: Antiviral Research

Research on sulfonamide derivatives demonstrated their potential as NNRTIs against HIV-1. The binding affinity and selectivity of these compounds were assessed through computational docking studies, which indicated promising results for further development into therapeutics .

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can enhance the binding affinity of the compound to its molecular targets, leading to increased potency and selectivity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique structure can be compared to related indoline derivatives (Table 1):

Table 1: Structural Comparison of Key Indoline Derivatives
Compound Name Key Substituents Reference
1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Sulfonyl-linked 2,4-dimethyl-5-nitrophenyl group Target Compound
Indole C5-O-substituted seco-CI derivatives (Compounds 2 & 3) 5-O-methylsulfonyl or 5-O-aminosulfonyl on indole
1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline Morpholinyl sulfonyl group at C5
1-Methyl-5-nitroindoline Nitro group at C5, methyl at N1 (lacks sulfonyl)
  • Steric Hindrance : The 2,4-dimethyl groups on the phenyl ring may reduce binding efficiency in biological systems compared to smaller substituents like methylsulfonyl (Compound 2, ).
Cytotoxicity and Pharmacological Potential
  • Seco-CI Derivatives () : Compounds with small sulfonyl groups (e.g., 5-O-methylsulfonyl, Compound 2) exhibited cytotoxicity comparable to doxorubicin against cancer cell lines (IC₅₀ < 1 µM). Larger substituents, like the target compound’s dimethyl-nitrophenyl group, might reduce cellular uptake or target affinity due to steric bulk.
  • Drug-Likeness () : The morpholinyl sulfonyl group in 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline improved aqueous solubility and metabolic stability, suggesting that the target compound’s nitro group could compromise drug-likeness by increasing LogP (lipophilicity).

Physicochemical Properties

  • Solubility : The nitro and sulfonyl groups in the target compound may confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas morpholinyl derivatives () exhibit enhanced solubility in aqueous media.

Biological Activity

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a compound characterized by the presence of both a sulfonyl group and an indoline structure, which significantly influences its biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an indoline core linked to a sulfonyl group and a 2,4-dimethyl-5-nitrophenyl moiety. The unique combination of these functional groups contributes to its diverse biological properties.

This compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction profile is typical for indole derivatives, which are known to influence multiple biochemical pathways.

Targeted Biological Pathways

Indole derivatives, including this compound, have been linked to several biological activities:

  • Antiviral : Potential activity against viruses such as HIV.
  • Anticancer : Inhibition of cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antimicrobial : Efficacy against bacteria and fungi.

Antiviral Activity

Research indicates that indole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly in the context of HIV. For instance, related compounds have shown significant inhibitory effects on HIV-1 with low cytotoxicity profiles . The specific binding modes and structure-activity relationships are critical for optimizing these compounds for therapeutic use.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The presence of the nitro group in this compound may enhance its efficacy against various cancer cell lines. For example, studies have shown that structurally similar compounds exhibit potent anticancer activity against lung (A549) and colon (Caco-2) cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other indole derivatives:

Compound NameStructureNotable Activity
1-((2,4-Dimethylphenyl)sulfonyl)indolineLacks nitro groupModerate anticancer activity
1-((2,4-Dimethyl-5-chlorophenyl)sulfonyl)indolineChlorine instead of nitroDifferent biological profile
1-((2,4-Dimethyl-5-methoxyphenyl)sulfonyl)indolineMethoxy group presentEnhanced solubility

The inclusion of both sulfonyl and nitro groups in this compound potentially enhances its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities:

  • Antiviral Studies : A recent study characterized sulfonamide substituted indolylarylsulfones as promising NNRTIs against HIV. The compound exhibited significant antiviral activity while maintaining low cytotoxicity .
  • Anticancer Efficacy : Research has demonstrated that certain indole derivatives show enhanced anticancer effects in vitro. For instance, compounds with specific substitutions were tested against various cancer cell lines, revealing structure-dependent activity patterns .
  • Biochemical Assays : Fluorescence-based assays have been employed to determine the inhibitory effects of related compounds on target enzymes. Results indicated that modifications to the indole structure could lead to improved binding affinity and inhibitory potency .

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response relationships in heterogeneous biological datasets?

  • Methodological Answer : Apply nonlinear regression (logistic curve fitting) to calculate EC50_{50}. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For skewed data, employ non-parametric methods (Kruskal-Wallis). Bayesian hierarchical models account for inter-lab variability in multi-center studies .

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